molecular formula C35H48O14 B14580702 Benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol CAS No. 61412-73-5

Benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol

Cat. No.: B14580702
CAS No.: 61412-73-5
M. Wt: 692.7 g/mol
InChI Key: YQOMJQHANBNZGK-UHFFFAOYSA-N
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Description

Benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol is a complex organic compound that belongs to the class of dicarboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol involves multiple steps, starting with the preparation of the individual components. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification and oxidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques such as distillation and crystallization are essential in the industrial synthesis process .

Scientific Research Applications

Benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In drug delivery, for example, the ester linkages can be hydrolyzed in the body to release active pharmaceutical ingredients. The carboxylic acid groups can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

CAS No.

61412-73-5

Molecular Formula

C35H48O14

Molecular Weight

692.7 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol

InChI

InChI=1S/C25H36O8.C8H6O4.C2H6O2/c1-17-18(2)20(14-13-19(17)23(29)30)24(31)33-16-25(3,4)15-32-22(28)12-10-8-6-5-7-9-11-21(26)27;9-7(10)5-2-1-3-6(4-5)8(11)12;3-1-2-4/h13-14H,5-12,15-16H2,1-4H3,(H,26,27)(H,29,30);1-4H,(H,9,10)(H,11,12);3-4H,1-2H2

InChI Key

YQOMJQHANBNZGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)C(=O)OCC(C)(C)COC(=O)CCCCCCCCC(=O)O)C(=O)O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CO)O

Origin of Product

United States

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